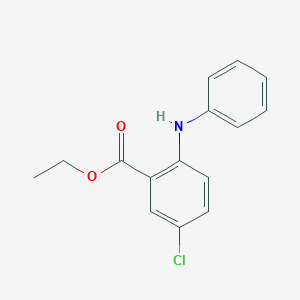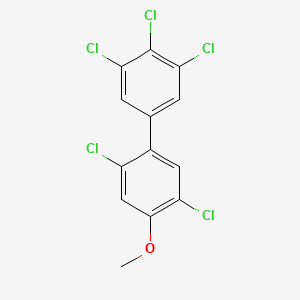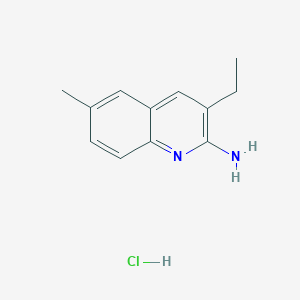![molecular formula C14H12OS B12625509 2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene CAS No. 918866-70-3](/img/structure/B12625509.png)
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene typically involves the following steps:
Preparation of 2-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-Methylphenoxyprop-1-yne: The 2-methylphenol is then reacted with propargyl bromide in the presence of a base like potassium carbonate to form 2-methylphenoxyprop-1-yne.
Cyclization to Thiophene Derivative: The final step involves the cyclization of 2-methylphenoxyprop-1-yne with sulfur or a sulfur-containing reagent to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
科学研究应用
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with similar aromatic properties.
2-Phenylthiophene: Another thiophene derivative with a phenyl group attached to the thiophene ring.
2-(2-Thienyl)ethanol: A thiophene derivative with an ethanol group.
Uniqueness
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene is unique due to the presence of both a thiophene ring and a prop-1-yn-1-yl group, which imparts distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
属性
CAS 编号 |
918866-70-3 |
|---|---|
分子式 |
C14H12OS |
分子量 |
228.31 g/mol |
IUPAC 名称 |
2-[3-(2-methylphenoxy)prop-1-ynyl]thiophene |
InChI |
InChI=1S/C14H12OS/c1-12-6-2-3-9-14(12)15-10-4-7-13-8-5-11-16-13/h2-3,5-6,8-9,11H,10H2,1H3 |
InChI 键 |
KSCASAKSPIDOMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC#CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)


![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)

![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
